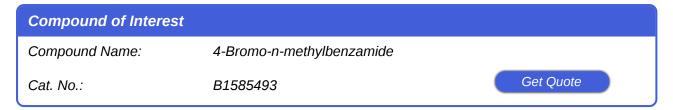


Comparative Biological Activity: Enzyme Inhibition and Cytotoxicity

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The benzamide moiety is a key pharmacophore in many biologically active compounds, including several approved PARP inhibitors.[1][2] The introduction of various substituents on the benzamide scaffold allows for the modulation of potency and selectivity against different biological targets.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.[2][3] The benzamide core is known to be essential for binding to the nicotinamide pocket of PARPs.[1]

Table 1: In Vitro PARP-1 Inhibitory Activity of Benzamide Derivatives



Compound ID	Modification	IC50 (μM)	Reference
28d	Hydroxybenzamide derivative with a hydroxamate group	3.2	[3]
Olaparib	FDA-approved PARP inhibitor	0.008 (PARP1), 0.007 (PARP2)	[1][4]
Rucaparib	FDA-approved PARP inhibitor	Not specified	[1]
Niraparib	FDA-approved PARP inhibitor	Not specified	[1]
Talazoparib	FDA-approved PARP inhibitor	Not specified	[1]

Cytotoxic Activity

The cytotoxic effects of benzamide derivatives have been evaluated against various cancer cell lines. This is often a desired outcome for potential anticancer agents.

Table 2: In Vitro Cytotoxic Activity of Benzamide Analogs

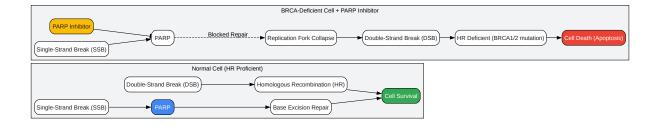


Compound	Cell Line	IC50 (μM)	Reference
N-(5-bromo-8- methoxy-1- azocoumarin-3-yl) benzamide (9)	HepG2 (Liver Cancer)	Not specified, but showed efficient antiproliferative effects	[5]
2-isopropoxy-6- pentadecyl-N-pyridin- 4-ylbenzamide (27)	HeLa (Cervical Cancer)	11.02	[6]
2-ethoxy-N-(3- nitrophenyl)-6- pentadecylbenzamide (22)	HeLa (Cervical Cancer)	13.55	[6]
2-ethoxy-6- pentadecyl-N-pyridin- 4-ylbenzamide (10)	HeLa (Cervical Cancer)	15.29	[6]
Nimesulide derivative (Compound 1)	MDA-MB-468 (Breast Cancer)	0.00389	[7]
Nimesulide derivative (Compound 1)	DU145 (Prostate Cancer)	0.002298	[7]
4-Methylbenzamide derivative (Compound 7)	K562 (Leukemia)	2.27	[8]
4-Methylbenzamide derivative (Compound 7)	HL-60 (Leukemia)	1.42	[8]
4-Methylbenzamide derivative (Compound 10)	K562 (Leukemia)	2.53	[8]
4-Methylbenzamide derivative (Compound 10)	HL-60 (Leukemia)	1.52	[8]



Signaling Pathways and Experimental Workflows PARP Inhibition and DNA Repair Pathway

Poly (ADP-ribose) polymerase (PARP) inhibitors capitalize on the concept of synthetic lethality. In cells with deficient homologous recombination (HR) due to mutations in genes like BRCA1/2, the inhibition of PARP, which is involved in single-strand break repair, leads to the accumulation of double-strand breaks that cannot be repaired, ultimately causing cell death.



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Caption: PARP inhibition in normal versus BRCA-deficient cells.

Experimental Protocols PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from methods used to measure the incorporation of biotinylated poly (ADP-ribose) onto histone proteins.[9]

Materials:



- Histone-coated 96-well plates
- Recombinant PARP enzyme
- Test compounds (e.g., **4-Bromo-N-methylbenzamide** analogs)
- PARP buffer
- Biotinylated NAD+
- Streptavidin-HRP conjugate
- Chemiluminescent substrate
- Luminometer

Procedure:

- Prepare serial dilutions of the test compounds in PARP buffer.
- Add the test compounds and recombinant PARP enzyme to the histone-coated wells.
- Initiate the reaction by adding biotinylated NAD+ and incubate.
- Wash the wells to remove unincorporated biotinylated NAD+.
- Add Streptavidin-HRP and incubate.
- Wash away unbound Streptavidin-HRP.
- · Add the chemiluminescent substrate.
- Measure the luminescent signal using a luminometer.
- Calculate the IC50 value from the dose-response curve.

Cell Viability (MTT) Assay



The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

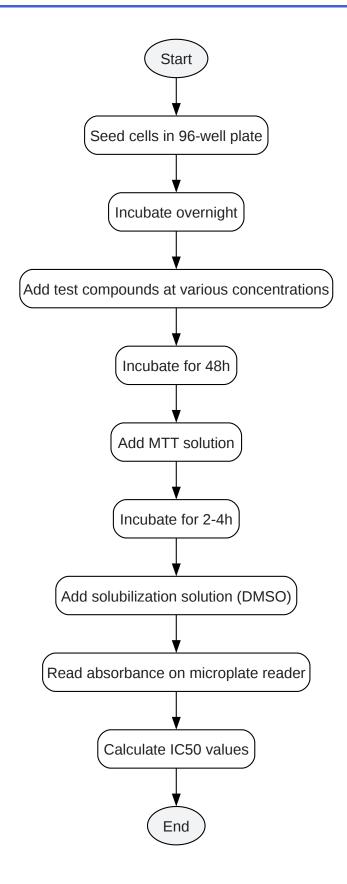
Materials:

- Cancer cell lines (e.g., HeLa, HepG2)
- · 96-well plates
- · Cell culture medium
- Test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO)
- · Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[5]
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.





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Caption: Workflow for a typical MTT cell viability assay.



Structure-Activity Relationship (SAR)

The provided data suggests several structure-activity relationships for benzamide derivatives:

- Substitutions on the Benzamide Phenyl Ring: The nature and position of substituents on the N-phenyl ring of the benzamide core significantly impact the inhibitory potency. For instance, a 4-bromophenyl group can contribute to potent inhibition of certain enzymes.[11]
- Modifications of the Amide Linker: Alterations to the amide group or the introduction of different functionalities, such as a hydroxamate group in compound 28d, can lead to significant PARP-1 inhibitory activity.[3]
- Fusion of Heterocyclic Rings: The attachment of complex heterocyclic systems, like coumarin or azacoumarin, to the benzamide scaffold can result in potent antiproliferative effects.[5] The specific linkage and the substituents on the heterocyclic ring are critical for activity.

Conclusion

The data on analogs of **4-Bromo-N-methylbenzamide** reveals a class of compounds with significant potential for enzyme inhibition and anticancer activity. The benzamide scaffold is a versatile starting point for the development of potent PARP inhibitors and cytotoxic agents. Structure-activity relationship studies indicate that modifications to both the phenyl ring and the amide functionality can fine-tune the biological activity. Further investigation, including broader screening and in vivo studies, is warranted to fully explore the therapeutic potential of these compounds.

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